molecular formula C18H20O3 B4811480 4-(Tert-butyl)phenyl 3-methoxybenzoate

4-(Tert-butyl)phenyl 3-methoxybenzoate

Cat. No.: B4811480
M. Wt: 284.3 g/mol
InChI Key: RWPMIOMCAUGVCA-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 3-methoxybenzoate is an aromatic ester comprising a 3-methoxybenzoic acid moiety linked via an ester bond to a 4-(tert-butyl)phenyl group. The tert-butyl substituent introduces significant steric bulk and lipophilicity, while the methoxy group at the meta position of the benzoate ring contributes electron-donating effects, influencing the compound’s electronic and steric properties. This structural combination may enhance stability against enzymatic or chemical hydrolysis compared to simpler esters, making it relevant for applications in materials science or medicinal chemistry.

Properties

IUPAC Name

(4-tert-butylphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)14-8-10-15(11-9-14)21-17(19)13-6-5-7-16(12-13)20-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPMIOMCAUGVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 3-methoxybenzoate typically involves the esterification of 4-(tert-butyl)phenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons and neutralize free radicals. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can interact with cellular components and modulate biological processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight Substituents (Benzoate) Ester Group Yield (%) Analytical Methods
This compound C₁₈H₂₀O₃ 284.35 3-methoxy 4-tert-butylphenyl - 1H NMR, HRMS (inferred)
Tert-butyl 4-methoxybenzoate (4n) C₁₂H₁₆O₃ 208.25 4-methoxy tert-butyl 79.7* 1H NMR, 13C NMR, HRMS
Isopropyl 3-methoxybenzoate (4m) C₁₁H₁₄O₃ 195.10 3-methoxy isopropyl 86 1H NMR, HRMS
Tert-butyl 3-nitrobenzoate (4p) C₁₁H₁₃NO₄ 223.23 3-nitro tert-butyl 21 1H NMR, HRMS

*Yield for compound 4n is inferred from analogous tert-butyl esters in .

Key Observations:

Substituent Position and Electronic Effects: The 3-methoxy group in this compound donates electron density via resonance, stabilizing the ester bond against hydrolysis. 3-Nitro (4p) introduces electron-withdrawing effects, increasing electrophilicity and hydrolysis susceptibility compared to methoxy derivatives .

Steric and Lipophilic Effects :

  • The 4-tert-butylphenyl ester group in the target compound provides greater steric hindrance and lipophilicity than isopropyl (4m) or unsubstituted tert-butyl esters (4n). This may enhance membrane permeability in biological systems or reduce degradation rates .

Stability and Reactivity Trends

  • Hydrolysis Resistance : The tert-butyl group in the target compound and 4n shields the ester bond, slowing hydrolysis relative to smaller esters (e.g., 4m). However, 4p’s nitro group accelerates hydrolysis due to electron withdrawal .
  • Thermal Stability : Bulky tert-butyl substituents likely improve thermal stability, a property critical for high-temperature applications in polymer or coating industries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Tert-butyl)phenyl 3-methoxybenzoate
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4-(Tert-butyl)phenyl 3-methoxybenzoate

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